molecular formula C16H16N2O3 B14921078 4-nitro-N-[2-(propan-2-yl)phenyl]benzamide

4-nitro-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B14921078
M. Wt: 284.31 g/mol
InChI Key: ZYKINIOHWRNMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to a phenyl ring and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE typically involves the reaction of 2-isopropylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

2-isopropylaniline+4-nitrobenzoyl chlorideN 1 -(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE\text{2-isopropylaniline} + \text{4-nitrobenzoyl chloride} \rightarrow \text{N~1~-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE} 2-isopropylaniline+4-nitrobenzoyl chloride→N 1 -(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE

Industrial Production Methods

In an industrial setting, the production of N1-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide structure can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: N1-(2-ISOPROPYLPHENYL)-4-AMINOBENZAMIDE

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N1-(2-CARBOXYLPHENYL)-4-NITROBENZAMIDE

Scientific Research Applications

N~1~-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-inflammatory or anticancer properties.

    Materials Science: It can be utilized in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It can serve as a probe to study the interaction of nitrobenzamide derivatives with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N1-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-ISOPROPYLPHENYL)-4-AMINOBENZAMIDE: A reduced form of the compound with an amine group instead of a nitro group.

    N~1~-(2-CARBOXYLPHENYL)-4-NITROBENZAMIDE: An oxidized form with a carboxylic acid group instead of an isopropyl group.

Uniqueness

N~1~-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE is unique due to the combination of its isopropyl and nitro groups, which confer specific chemical and biological properties. The presence of the nitro group allows for potential bioreductive activation, while the isopropyl group enhances lipophilicity and membrane permeability.

This detailed article provides a comprehensive overview of N1-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-nitro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-11(2)14-5-3-4-6-15(14)17-16(19)12-7-9-13(10-8-12)18(20)21/h3-11H,1-2H3,(H,17,19)

InChI Key

ZYKINIOHWRNMIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.